molecular formula C11H14O2 B14461260 3-Phenylpent-2-ene-1,5-diol CAS No. 72169-35-8

3-Phenylpent-2-ene-1,5-diol

Cat. No.: B14461260
CAS No.: 72169-35-8
M. Wt: 178.23 g/mol
InChI Key: CARAOUISODXAIG-UHFFFAOYSA-N
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Description

3-Phenylpent-2-ene-1,5-diol is a biochemical research compound featuring a pentene diol backbone substituted with a phenyl group. This structure incorporates both alkene and dual alcohol functional groups, making it a potential intermediate in organic synthesis . Compounds with similar phenyl-alkene-diol scaffolds are of interest in medicinal chemistry and materials science research, often serving as precursors for more complex molecules . For instance, structurally related molecules are investigated as building blocks for pharmaceuticals and as ligands in catalytic systems . The specific stereochemistry of the compound (E or Z isomer) can significantly influence its physical properties and reactivity, a key consideration for researchers in reaction design . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72169-35-8

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

3-phenylpent-2-ene-1,5-diol

InChI

InChI=1S/C11H14O2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-6,12-13H,7-9H2

InChI Key

CARAOUISODXAIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCO)CCO

Origin of Product

United States

Synthetic Methodologies for 3 Phenylpent 2 Ene 1,5 Diol and Analogs

Direct Synthetic Routes to 3-Phenylpent-2-ene-1,5-diol

Direct synthesis of the target molecule involves constructing the C11 carbon backbone while installing the hydroxyl groups and the phenyl-substituted double bond in the correct positions. These routes can be categorized as either linear, multi-step sequences or more convergent approaches.

Multi-Step Approaches from Precursors like 3-Phenylpent-2-enenitrile

A linear synthetic sequence can be envisioned starting from precursors such as 3-Phenylpent-2-enenitrile. This multi-step approach involves the sequential transformation of functional groups to build the final diol structure. A plausible, albeit not explicitly documented, pathway would involve the following transformations:

Reduction of the Nitrile: The nitrile group in 3-Phenylpent-2-enenitrile can be selectively reduced. For instance, using a reducing agent like Diisobutylaluminium hydride (DIBAL-H) would convert the nitrile to an aldehyde. This aldehyde can then be further reduced to a primary alcohol using a milder reducing agent like sodium borohydride (B1222165), yielding an allylic alcohol.

Introduction of the Second Hydroxyl Group: The strategy would require a precursor to the nitrile that already contains a latent or protected form of the second hydroxyl group. For example, the synthesis could start from a molecule containing a protected alcohol, which is carried through the nitrile formation and reduction steps. A final deprotection step would then reveal the second hydroxyl group, completing the synthesis of the diol.

Convergent Synthesis Strategies Utilizing Phenyl-Substituted and Unsaturated Fragments

Convergent synthesis aims to improve efficiency by preparing different fragments of the target molecule separately and then combining them in the final stages. For this compound, a convergent approach could involve the coupling of a phenyl-substituted fragment with a five-carbon unsaturated chain.

An example of such a strategy would be the reaction between a phenyl-containing organometallic reagent (e.g., a phenyl cuprate (B13416276) or Grignard reagent) and a suitable electrophilic C5 fragment that already contains the diol or protected diol functionality. Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to join a phenylboronic acid or phenylstannane with an appropriately functionalized pentene derivative. This approach allows for the rapid assembly of the core structure from well-defined, readily available building blocks.

Advanced Strategies for Carbon-Carbon Bond Formation in Diol Synthesis

Modern synthetic chemistry offers powerful tools for stereocontrolled carbon-carbon bond formation, which are highly applicable to the synthesis of complex unsaturated diols and their analogs. These methods often rely on sophisticated catalysis to achieve high levels of selectivity and efficiency.

Allylboration and Allenylboration Sequences for Unsaturated Diols

Tandem allylboration-allenylboration sequences have emerged as a highly effective method for the stereoselective synthesis of 1,4- and 1,5-diols. nih.govacs.org This strategy often involves the reaction of aldehydes with bis-borodienes. The initial allylboration of an aldehyde with a bis-boro-butadiene results in the formation of a homoallylic alcohol and an allenylboronate intermediate. acs.orgdiva-portal.org This intermediate possesses two stereogenic units and can subsequently react with a second aldehyde in an allenylboration step to create a third stereocenter, yielding an unsaturated diol with high diastereoselectivity. nih.govacs.org The stereochemical outcome of the process can be controlled, providing access to specific diastereomers of the diol product. acs.org

This methodology is particularly powerful for creating complex polyol chains found in many natural products and can be adapted for the synthesis of analogs of this compound by selecting appropriate aldehyde starting materials. acs.org

Table 1: Diastereoselectivity in Tandem Allylboration-Allenylboration of Aldehydes
Aldehyde 1Aldehyde 2Diastereomeric Ratio (d.r.)Reference
BenzaldehydeBenzaldehyde>95:5 nih.gov
p-Tolualdehydep-Tolualdehyde>95:5 nih.gov
CyclohexanecarboxaldehydeCyclohexanecarboxaldehyde90:10 nih.gov
BenzaldehydePivalaldehyde>95:5 acs.org

Catalytic Coupling Reactions for Olefinic Diol Scaffolds

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is particularly well-suited for constructing aryl-alkene bonds, such as the phenyl-substituted olefin in the target molecule. acs.org This reaction is known for its mild conditions and broad functional group tolerance, making it ideal for use in complex molecule synthesis. acs.org

Furthermore, reductive coupling reactions that join olefins with carbonyl compounds offer a direct route to building alcohol functionalities. nih.gov For example, rhodium-catalyzed reductive coupling of an olefin and an anhydride (B1165640) can generate the core structure, which can then be further elaborated. nih.gov These methods provide byproduct-free pathways to value-added products from simple feedstocks. nih.gov

Table 2: Examples of Catalytic Coupling Reactions in Organic Synthesis
Reaction TypeCatalyst SystemBond FormedKey AdvantageReference
Suzuki-Miyaura CouplingPd(OAc)₂, PPh₃Aryl-Aryl, Aryl-VinylMild conditions, functional group tolerance acs.org
Reductive Aldol (B89426) ReactionRhodium-BINAPC-C (with alcohol formation)High enantioselectivity nih.gov
Olefin-Anhydride Reductive CouplingRhodium-based catalystC-CHigh regioselectivity nih.gov
C-H EtherificationPalladium-based catalystC(sp³)-OCouples alcohols directly with olefins nih.gov

Applications of Olefin Metathesis in Related Diol Architectures

Olefin metathesis is a powerful and versatile reaction for the formation of carbon-carbon double bonds, catalyzed by well-defined ruthenium, molybdenum, or tungsten alkylidene complexes. mdpi.com This reaction family includes ring-closing metathesis (RCM), cross-metathesis (CM), and enyne metathesis, all of which can be strategically applied to the synthesis of unsaturated diols. mdpi.com

For instance, a cross-metathesis reaction could be used to couple two smaller olefin fragments, one containing the phenyl group and the other containing the diol precursor, to form the desired C=C bond directly. Alternatively, a diene precursor could be cyclized via RCM to form a cyclic olefin, which could then undergo ring-opening and functionalization to yield the target acyclic diol. A tandem olefin metathesis/oxidative cyclization has been developed to synthesize 2,5-disubstituted tetrahydrofuran (B95107) (THF) diols from simple olefin precursors, showcasing the power of metathesis in building blocks for diol synthesis. nih.gov These strategies benefit from the high functional group tolerance of modern metathesis catalysts. mdpi.com

Stereoselective Synthesis of this compound

Achieving control over the three-dimensional structure during the synthesis of 1,5-diols is a formidable challenge due to the conformational flexibility of acyclic systems. Methodologies are broadly categorized into diastereoselective and enantioselective approaches, which aim to control relative and absolute stereochemistry, respectively.

Diastereoselective synthesis aims to produce a specific diastereomer from several possibilities. In the context of acyclic 1,5-diols, this typically involves controlling the relative stereochemistry of two or more newly formed chiral centers.

A notable strategy for the highly diastereo- and enantioselective synthesis of 1,5-disubstituted (E)-1,5-anti-pent-2-endiols and (Z)-1,5-syn-pent-2-endiols involves a one-pot coupling of two different aldehydes with bifunctional γ-boryl-substituted allylborane reagents. These reagents are generated in situ from the hydroboration of allenes with diisopinocampheylborane. This approach represents a significant advancement as practical solutions for such a stereocontrolled, one-pot three-component coupling did not previously exist. The reaction of the in-situ generated boryl-substituted allylborane with a series of aldehydes provides 1,5-anti-diols with high diastereoselectivity (≥20:1) and excellent enantiomeric excess (84-95% ee).

For the synthesis of the corresponding (Z)-syn-1,5-diols, the diol unit on the boron is modified. By using a tetraphenylethylene (B103901) glycol ester, the derived allylborane reacts with aldehydes to provide the targeted (Z)-syn-1,5-diols with high diastereoselectivity (14:1) and enantiomeric purity (91% ee). The success of this method is attributed to the high degree of stereocontrol during the allylboration step.

Aldehyde (R¹CHO)Aldehyde (R²CHO)Product TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
PhCH₂CH₂CHOPhCH₂CH₂CHO1,5-anti75>20:195
c-C₆H₁₁CHOc-C₆H₁₁CHO1,5-anti72>20:190
i-PrCHOi-PrCHO1,5-anti68>20:184
PhCH₂CH₂CHOPhCH₂CH₂CHO1,5-syn7214:191
c-C₆H₁₁CHOi-PrCHO1,5-syn95>20:192
PhCHOCH₃(CH₂)₅CHO1,5-syn88>20:195

Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule in excess over the other. This is often achieved using chiral catalysts, reagents, or auxiliaries that create a chiral environment for the reaction.

Asymmetric catalysis is a powerful tool for enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. Chiral diol-based scaffolds, such as those derived from BINOL, VANOL, and TADDOL, have been extensively used as organocatalysts to induce enantioselectivity. mdpi.com These catalysts can activate organoboron reagents, such as allyldiisopropoxyborane, for the asymmetric allylation of ketones. mdpi.com The proposed mechanism involves the formation of a catalyst-associated boronate complex through the exchange of an isopropoxyl group. mdpi.com The enantioselectivity is controlled by a hydrogen-bonding interaction between the substrate and the "free" hydroxyl group of the catalyst, which directs the approach of the reagents. mdpi.com

Another class of effective ligands is chiral N,N'-dioxides, which, when complexed with metal ions like Scandium(III), can catalyze a variety of asymmetric transformations. quimicaorganica.org For instance, a chiral N,N'-dioxide/Sc(OTf)₃ complex has been used in the asymmetric catalytic α-arylation of oxindoles, affording products with up to 99% ee. quimicaorganica.org Such catalytic systems are also effective in ring-opening reactions of cyclopropane (B1198618) derivatives to construct chiral γ-functionalized compounds. quimicaorganica.org These ligand-metal complexes create a defined chiral pocket that forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other.

Reaction TypeCatalyst/LigandSubstrate ExampleProductYield (%)Enantiomeric Excess (ee %)
Allylboration of KetonesBINOL derivativeAcetophenoneChiral tertiary alcohol-Up to 90%
α-Arylation of OxindolesN,N'-dioxide-Sc(OTf)₃N-unprotected 3-substituted oxindole (B195798)Chiral oxindole with quaternary centerUp to 99%Up to 99%
Ring-opening of Cyclopropyl (B3062369) KetonesN,N'-dioxide-Sc(III)2-substituted cyclopropyl ketoneChiral 2,3-dihydropyrrole-Up to 97%

Dynamic Kinetic Asymmetric Transformation (DYKAT) is an advanced synthetic strategy that allows for the conversion of a racemic starting material into a nearly pure single enantiomer, with a theoretical maximum yield of 100%. This is achieved by combining the kinetic resolution of a racemate with an in-situ process that rapidly racemizes the slower-reacting enantiomer.

For the synthesis of enantiopure 1,5-diols, a highly effective DYKAT process has been developed that combines enzymatic catalysis with a ruthenium catalyst. fiveable.mewikipedia.orgimperial.ac.uk The process typically involves the acylation of a racemic 1,5-diol using a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase II (PS-C II), with an acyl donor like isopropenyl acetate. fiveable.mesolubilityofthings.com The lipase selectively acylates one enantiomer of the diol faster than the other. Simultaneously, a ruthenium complex racemizes the remaining, slower-reacting alcohol enantiomer. fiveable.meimperial.ac.uk This continuous racemization ensures that the substrate for the enzymatic resolution is constantly replenished, allowing the entire mixture to be converted into a single, enantiomerically pure diacetate. wikipedia.orgimperial.ac.uk These resulting optically pure 1,5-diacetates are valuable intermediates for the synthesis of other chiral molecules. fiveable.me

Substrate (Racemic 1,5-Diol)LipaseAcyl DonorRuthenium CatalystProduct (Diacetate) Yield (%)Enantiomeric Excess (ee %)
1,5-diphenyl-1,5-pentanediolCALBIsopropenyl acetate[Ru(CO)₂Cl(η⁵-C₅Ph₅)]High>99%
1-phenyl-1,5-pentanediolPS-C IIIsopropenyl acetate[Ru(CO)₂Cl(η⁵-C₅Ph₅)]High>99%
1,5-hexanediol, 2,6-disubstituted analogCALBIsopropenyl acetate[Ru(CO)₂Cl(η⁵-C₅Ph₅)]High>99%

In substrate-controlled stereochemical induction, the stereochemical outcome of a reaction is determined by the inherent chirality of the substrate molecule itself, rather than by an external chiral catalyst or auxiliary. The existing stereocenters in the substrate create a biased environment that directs the approach of an incoming reagent to one face of the molecule over the other.

This principle is well-established in various organic transformations. For example, in the synthesis of chiral syn-1,3-diols, a substrate-induced diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols has been reported. researchgate.net In this one-pot reaction, the existing stereocenter of the homoallylic alcohol directs the stereochemistry of the subsequent cyclization, leading to high diastereoselectivity (>19:1 dr) and preserving the enantiomeric excess (>99% ee). researchgate.net While this example pertains to 1,3-diols, the underlying principle is directly applicable to the synthesis of 1,5-diols. An existing chiral center at one end of a precursor molecule can influence the stereochemical outcome of a reaction at a distant site, guided by steric hindrance and the preferred conformations of the molecule in the transition state. This approach is particularly valuable in the synthesis of polyketide natural products, where long-range stereocontrol is often required. researchgate.net

Enantioselective Approaches to Chiral 1,5-Diols

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. fiveable.meimperial.ac.uk This approach is crucial for accessing target molecules like this compound from more readily available starting materials.

A primary route to 1,5-diols involves the reduction of 1,5-dicarbonyl compounds. ucalgary.ca Precursors such as 1,5-ketoaldehydes, 1,5-diketones, or diesters can be reduced to the corresponding diol. For instance, the reduction of diesters of dicarboxylic acids via hydrogenation is a common industrial method for producing simple diols like 1,5-pentanediol. wikipedia.org This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

For unsaturated diols, a plausible retrosynthetic disconnection involves breaking the carbon-carbon double bond, suggesting an olefination reaction like the Wittig reaction as a key step in the forward synthesis. For example, a β-hydroxy ketone could be reacted with a phosphonium (B103445) ylide to construct the alkene, followed by reduction of the ketone to the second hydroxyl group. Alternatively, an α,β-unsaturated ketone could undergo reduction of the carbonyl group to an allylic alcohol using a chemoselective reducing agent like sodium borohydride in the presence of cerium trichloride (B1173362) (Luche reduction), with the second hydroxyl group being introduced earlier in the synthesis. imperial.ac.uk The synthesis of 1,5-dicarbonyl precursors themselves can be achieved through methods like Michael addition reactions. quimicaorganica.org

Chemoselective Reduction of Carbonyl Precursors

The synthesis of unsaturated diols such as this compound often involves the chemoselective reduction of carbonyl precursors. This strategy is crucial when the starting material contains both a carbonyl group (aldehyde or ketone) and a carbon-carbon double bond. The goal is to reduce the carbonyl to a hydroxyl group without affecting the alkene moiety.

A common and effective reagent for this transformation is sodium borohydride (NaBH₄). leah4sci.com It is a mild reducing agent that selectively reduces aldehydes and ketones to primary and secondary alcohols, respectively. pressbooks.publibretexts.org The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. pressbooks.pubyoutube.com This is followed by protonation of the resulting alkoxide intermediate, typically by a protic solvent like methanol (B129727) or ethanol, or by a mild acid workup, to yield the alcohol. pressbooks.pub

The key advantage of NaBH₄ in this context is its inability to reduce less reactive functional groups, including alkenes, alkynes, and esters, under standard conditions. This selectivity allows for the clean conversion of an unsaturated aldehyde or ketone precursor to the corresponding unsaturated alcohol. For instance, the reduction of a precursor like 3-phenyl-5-oxopent-2-enal would proceed by selectively reducing the aldehyde and ketone functionalities to hydroxyl groups, yielding this compound. The reduction of unsaturated carbonyl compounds with sodium borohydride is highly solvent-dependent. scielo.org.mx

ReagentSubstrate(s) ReducedSubstrate(s) Not Reduced
Sodium borohydride (NaBH₄) Aldehydes, KetonesEsters, Carboxylic Acids, Alkenes
Lithium aluminum hydride (LiAlH₄) Aldehydes, Ketones, Esters, Carboxylic AcidsAlkenes (isolated)
Hydrogen (H₂) with metal catalyst (e.g., Pd, Pt, Ni) Alkenes, Alkynes, Aldehydes, KetonesCan be selective under specific conditions

Selective Dihydroxylation of Unsaturated Precursors

Another powerful strategy for synthesizing unsaturated diols involves the selective dihydroxylation of a diene precursor. Dihydroxylation is a process that converts an alkene into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). wikipedia.orglibretexts.org When applied to a conjugated diene, this method can yield unsaturated 1,4-diols.

Osmium tetroxide (OsO₄) is a premier reagent for this transformation, known for its reliability in producing syn-diols, where both hydroxyl groups are added to the same face of the double bond. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate. libretexts.orgorganic-chemistry.org This intermediate is then cleaved to give the diol. libretexts.org

Due to the high cost and toxicity of OsO₄, catalytic methods are preferred. wikipedia.orgmasterorganicchemistry.com In the Upjohn dihydroxylation, a catalytic amount of OsO₄ is used in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the Os(VIII) catalyst in the reaction cycle. organic-chemistry.org For asymmetric synthesis, the Sharpless asymmetric dihydroxylation (AD) is employed. This method uses a catalytic amount of osmium tetroxide and a stoichiometric oxidant, typically in the presence of a chiral ligand derived from dihydroquinidine (B8771983) or dihydroquinine, to achieve high enantioselectivity. wikipedia.org When applied to a diene, the AD reaction can selectively dihydroxylate one of the two double bonds, providing a pathway to chiral unsaturated diols. acs.org

MethodReagent SystemStereochemistryKey Features
Stoichiometric Dihydroxylation 1. OsO₄ 2. NaHSO₃ or H₂Ssyn-additionHigh yield but uses toxic, expensive stoichiometric OsO₄. libretexts.orgskku.edu
Upjohn Dihydroxylation cat. OsO₄, NMOsyn-additionCatalytic in osmium, making it more practical and cost-effective. organic-chemistry.org
Sharpless Asymmetric Dihydroxylation cat. K₂OsO₂(OH)₄, K₃[Fe(CN)₆], Chiral Ligand (e.g., (DHQ)₂PHAL)Enantioselective syn-additionProduces chiral diols with high enantiomeric excess. wikipedia.org

Protection and Deprotection Strategies for the Hydroxyl Moieties

In multi-step syntheses involving molecules with multiple hydroxyl groups, such as 1,5-diols, it is often necessary to temporarily mask or "protect" one or more of them to prevent unwanted reactions. libretexts.org A good protecting group must be easy to install, stable to a range of reaction conditions, and easy to remove selectively under mild conditions. libretexts.org For diols, protection strategies can involve masking both hydroxyl groups with a single bifunctional group or protecting each one individually. highfine.com

Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation and cleavage. studyraid.com They are typically installed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) in the presence of a base like imidazole. highfine.com The stability of silyl ethers to various conditions is highly tunable based on the steric bulk of the substituents on the silicon atom. For example, the relative stability towards acid hydrolysis follows the order: TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). highfine.com

Deprotection of silyl ethers is most commonly achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high strength of the silicon-fluorine bond. highfine.comgelest.com Alternatively, acidic conditions can be used, with the lability of the silyl group depending on its steric hindrance. researchgate.net For instance, catalytic amounts of iron(III) chloride in methanol can effectively cleave silyl ethers, with TES groups being removed much faster than TBS or TIPS groups, allowing for selective deprotection. thieme-connect.de While acetal- and ketal-forming protecting groups are common for 1,2- and 1,3-diols, forming a cyclic protecting group for a 1,5-diol is challenging as it would require the formation of a less favorable eight-membered ring. highfine.comresearchgate.net Therefore, individual protection of each hydroxyl group is the more common strategy for 1,5-diols. researchgate.net

Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
tert-Butyldimethylsilyl ether TBDMSTBDMS-Cl, Imidazole, DMFTBAF in THF; Acetic acid in THF/H₂O
Triisopropylsilyl ether TIPSTIPS-Cl, Imidazole, DMFTBAF in THF; HF in Acetonitrile
Triethylsilyl ether TESTES-Cl, PyridineMild acid (e.g., cat. FeCl₃ in MeOH); TBAF. thieme-connect.de
Benzyl ether BnBnBr, NaHH₂, Pd/C (Hydrogenolysis)

Green Chemistry and Bio-Inspired Synthetic Methodologies

Enzymatic Transformations in Diol Synthesis

The principles of green chemistry encourage the use of biocatalysts, such as enzymes, to perform chemical transformations under milder, more environmentally benign conditions. researchgate.net Enzymes offer high selectivity (chemo-, regio-, and stereoselectivity) and operate in aqueous systems at ambient temperature and pressure, reducing the need for harsh reagents and organic solvents. nih.gov

Lipases are particularly versatile enzymes in organic synthesis and have been widely used for the synthesis of diols and their derivatives. nih.gov For example, Candida antarctica Lipase B (CALB), often immobilized on a solid support (e.g., Novozym 435), is a highly efficient catalyst for esterification and transesterification reactions. acs.orgwur.nl It can be used in the synthesis of oligoesters by reacting diols with dicarboxylic acids or their esters. wur.nlresearchgate.net The high end-group fidelity in such reactions allows for the synthesis of well-defined α,ω-telechelic diols. acs.org The regioselectivity of lipases can also be exploited; for instance, CALB shows a preference for primary alcohols, enabling selective reactions on molecules with both primary and secondary hydroxyl groups. nih.gov

Another biocatalytic approach to diol synthesis is the hydrolysis of epoxides catalyzed by epoxide hydrolases. This method can provide access to chiral diols from prochiral epoxides with high enantioselectivity. researchgate.net Furthermore, cytochrome P450 monooxygenases are capable of regioselective oxyfunctionalization of C-H bonds, allowing for the production of non-vicinal diols through sequential hydroxylation of alkanes or fatty alcohols. semanticscholar.org

Enzyme ClassTransformationSubstrate(s)ProductKey Advantage
Lipase (e.g., CALB)Polycondensation/TransesterificationDiol + DiesterOligomeric Diol/Polyester (B1180765)Mild conditions, high selectivity. acs.orgwur.nl
Epoxide Hydrolase Epoxide HydrolysisEpoxide + H₂OVicinal DiolAccess to chiral diols. researchgate.net
Cytochrome P450 Monooxygenase Sequential HydroxylationAlkane/Fatty AlcoholNon-vicinal DiolSelective C-H activation. semanticscholar.org
Galactose Oxidase (GOx) Alcohol OxidationDiolLactoneHigh regioselectivity in kinetic resolutions. uva.nl

Utilization of Bio-Derived Feedstocks in Unsaturated Diol Production

A central goal of green chemistry is the replacement of petrochemical feedstocks with renewable, bio-based alternatives. nih.gov Biomass offers a rich source of platform chemicals that can be converted into valuable monomers and other chemical products. rsc.org The production of unsaturated diols from these renewable resources is an active area of research.

Terpenes, which are abundant natural hydrocarbons found in plants, are excellent starting materials for the synthesis of bio-based polyols. researchgate.networktribe.com The alkene moieties within common terpenes like limonene (B3431351) or citronellol (B86348) can be functionalized via oxidation to create diols and triols. d-nb.info These transformations expand the toolbox of available bio-based monomers for polymer synthesis. d-nb.info

Lignocellulosic biomass, derived from wood and agricultural residues, can be broken down into sugars and other platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). acs.org These furan-based compounds can be converted into diols such as 2,5-bis(hydroxymethyl)furan (BHMF), which serve as monomers for bio-based polyesters. nih.gov Additionally, microbial fermentation of sugars and crude glycerol (B35011) (a byproduct of biodiesel production) can produce a variety of short-chain diols like 1,3-propanediol (B51772) and 2,3-butanediol. nih.govtaylorfrancis.com These processes represent a sustainable pathway to producing chemical building blocks that reduces reliance on fossil fuels. nih.gov

Bio-Derived FeedstockPlatform Molecule(s)Example Diol Product(s)
Terpenes Limonene, Citronellol, PineneLimonene diol, Citronellol diol
Lignocellulose/Sugars 5-Hydroxymethylfurfural (HMF)2,5-Bis(hydroxymethyl)furan (BHMF)
Glycerol (crude) Glycerol1,3-Propanediol (via fermentation)
Starch/Sugars Glucose2,3-Butanediol (via fermentation)

Chemical Reactivity and Transformation Pathways of 3 Phenylpent 2 Ene 1,5 Diol

Reactions Involving the Hydroxyl Groups

The presence of two hydroxyl groups, one allylic and one homoallylic, in 3-phenylpent-2-ene-1,5-diol provides a fertile ground for a variety of chemical transformations. The differential reactivity of these groups allows for selective derivatization, and their proximity to the unsaturation facilitates oxidative and cyclization pathways.

Selective Derivatization for Synthetic Utility

The distinct electronic and steric environments of the primary allylic and primary homoallylic hydroxyl groups in this compound allow for selective protection or activation, a key strategy in multi-step organic synthesis. This selectivity is crucial for orchestrating synthetic routes that require the differentiation of the two hydroxyl moieties.

The allylic hydroxyl group, being in proximity to the π-system of the double bond, exhibits enhanced reactivity under certain conditions. For instance, selective silylation of the allylic alcohol can be achieved with high chemoselectivity. This preferential reaction is often attributed to the subtle differences in the steric environment surrounding the two hydroxyl groups. The use of sterically demanding silylating agents, such as triethylsilyl chloride (TES-Cl), in combination with a base like imidazole, can favor the protection of the more accessible allylic hydroxyl group.

Reagent SystemSelectivity for Allylic OHProduct
Triethylsilyl chloride (TES-Cl), ImidazoleHigh1-O-Triethylsilyl-3-phenylpent-2-ene-1,5-diol
tert-Butyldimethylsilyl chloride (TBDMS-Cl), ImidazoleModerate to High1-O-tert-Butyldimethylsilyl-3-phenylpent-2-ene-1,5-diol

This selective derivatization is instrumental in synthetic campaigns where the homoallylic hydroxyl group is targeted for subsequent transformations while the allylic counterpart remains masked.

Oxidative Transformations, Including Lactonization Pathways

The diol functionality in this compound is amenable to a range of oxidative transformations. A particularly significant pathway is oxidative lactonization, which can lead to the formation of valuable lactone structures. The regioselectivity of such reactions is often influenced by the choice of oxidant and reaction conditions.

Oxidation of the primary homoallylic alcohol to a carboxylic acid, followed by intramolecular esterification with the allylic alcohol, would yield a six-membered δ-lactone. Conversely, initial oxidation of the allylic alcohol to an aldehyde and subsequent intramolecular cyclization is another potential pathway. Catalytic systems, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant, are often utilized for the selective oxidation of primary alcohols.

Oxidant/Catalyst SystemPotential Lactone Product
TEMPO/NaOClTetrahydro-6-(hydroxymethyl)-4-phenyl-2H-pyran-2-one
Jones Reagent (CrO₃/H₂SO₄)Further oxidation products may be observed

The formation of lactones from diols is a synthetically valuable transformation, as the lactone moiety is a common feature in many biologically active natural products.

Intramolecular Cyclization Reactions and Heterocycle Formation

The architecture of this compound is well-suited for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. The hydroxyl groups can act as internal nucleophiles, attacking the double bond under acidic or metal-catalyzed conditions.

For example, acid-catalyzed cyclization can lead to the formation of substituted tetrahydrofurans or tetrahydropyrans. The regioselectivity of the cyclization (5-exo-tet vs. 6-endo-tet) is governed by Baldwin's rules and the stability of the resulting carbocation intermediate. The presence of the phenyl group can influence the stability of potential cationic intermediates, thereby directing the cyclization pathway.

Catalyst/ConditionsMajor Heterocyclic Product
Acid (e.g., H₂SO₄, TsOH)Substituted Tetrahydrofuran (B95107)/Tetrahydropyran derivatives
Pd(II) catalystsPotential for various oxygen-containing heterocycles

These intramolecular cyclization reactions provide an efficient route to complex heterocyclic structures from a relatively simple acyclic precursor.

Reactions of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound, being electronically influenced by the adjacent phenyl group and allylic hydroxyl group, is a site of rich chemical reactivity. It can readily participate in electrophilic additions and cycloaddition reactions.

Electrophilic Additions and Functionalization Reactions

The double bond in this compound is susceptible to electrophilic attack. The regioselectivity of such additions is dictated by the stability of the resulting carbocation intermediate. The phenyl group can stabilize an adjacent carbocation through resonance, making the carbon atom closer to the phenyl group (C3) a likely site for initial electrophilic attack.

Addition of electrophiles such as halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) would proceed via a carbocationic intermediate. The nucleophilic hydroxyl groups can also participate in these reactions, potentially leading to intramolecular cyclization products (e.g., haloetherification).

ElectrophileExpected Major Product(s)
Br₂2,3-Dibromo-3-phenylpentane-1,5-diol
HBr3-Bromo-3-phenylpentane-1,5-diol and/or 2-Bromo-3-phenylpentane-1,5-diol
I₂ / NaHCO₃Potential for iodoetherification products (cyclic ethers)

The interplay between the electrophilic addition to the double bond and the nucleophilicity of the hydroxyl groups can lead to a diverse array of functionalized products.

Cycloaddition Chemistry of Unsaturated Phenyl-Substituted Systems

While this compound itself is not a classic diene for Diels-Alder reactions, its double bond can act as a dienophile in [4+2] cycloadditions with suitable dienes. The reactivity of the double bond as a dienophile is influenced by the electronic nature of the substituents. The phenyl group can affect the energy levels of the π-orbitals of the double bond.

Furthermore, other types of cycloadditions, such as [2+2] photocycloadditions or transition-metal-catalyzed cycloadditions, could potentially be employed to construct more complex cyclic and polycyclic systems. The presence of the hydroxyl groups can also serve to coordinate to metal catalysts, thereby influencing the stereochemical outcome of such reactions.

Reaction TypePotential ReactantProduct Type
[4+2] Cycloaddition (Diels-Alder)Electron-rich dieneSubstituted cyclohexene (B86901) derivative
[2+2] PhotocycloadditionAlkeneSubstituted cyclobutane (B1203170) derivative

The cycloaddition chemistry of this compound represents an avenue for the rapid construction of molecular complexity.

Rearrangement Reactions and Cascade Processes

In the presence of acid, diol systems can undergo rearrangement reactions mediated by carbocation intermediates. The classic example is the Pinacol rearrangement of 1,2-diols. organic-chemistry.orgbyjus.com While this compound is not a vicinal (1,2) diol, its hydroxyl groups can be protonated under acidic conditions to form a good leaving group (water), generating a carbocation.

Table 2: General Migratory Aptitude in Carbocation Rearrangements
GroupRelative Migratory AptitudeReason for AptitudeReference
Aryl (e.g., Phenyl)HighStabilization of the transition state via resonance (phenonium ion). psiberg.comwikipedia.org
Hydride (H⁻)HighSmall size and low activation energy for migration. psiberg.comlibretexts.org
Tertiary AlkylModerate to HighFormation of a stable tertiary carbocation upon migration. psiberg.com
Secondary AlkylModerateIntermediate stability of the resulting carbocation. psiberg.com
Primary Alkyl (e.g., Methyl)LowFormation of an unstable primary carbocation upon migration. psiberg.comlibretexts.org

As an allylic diol, this compound is a potential substrate for pericyclic reactions, particularly sigmatropic rearrangements. libretexts.org These reactions are intramolecular processes that involve the migration of a σ-bond across a π-system through a concerted, cyclic transition state. nih.gov

Two prominent types of sigmatropic rearrangements applicable to allylic systems are libretexts.orglibretexts.org and libretexts.orgnih.gov rearrangements.

libretexts.orglibretexts.org-Sigmatropic Rearrangements : The Claisen rearrangement is a powerful C-C bond-forming reaction that occurs in allyl vinyl ethers. libretexts.org The hydroxyl groups of this compound could be made to participate in a Claisen-type rearrangement by first converting them into a reactive intermediate, such as an orthoester or orthoamide. nih.govacs.org Such sequential rearrangements in allylic diols can proceed with high diastereoselectivity, allowing for the controlled installation of new functional groups. nih.govacs.org

libretexts.orgnih.gov-Sigmatropic Rearrangements : Reactions like the libretexts.orgnih.gov-Wittig rearrangement occur in allylic ethers under basic conditions, proceeding through a carbanion intermediate. wikipedia.org If one of the hydroxyl groups in this compound were converted to an ether with an adjacent anion-stabilizing group, a libretexts.orgnih.gov-rearrangement could be induced to form a rearranged homoallylic alcohol. libretexts.org Another example is the Mislow–Evans rearrangement, which involves allylic sulfoxides. wikipedia.org

These rearrangements are synthetically valuable as they can build molecular complexity with high stereocontrol, driven by the formation of an organized six-membered or five-membered transition state. acs.orgwikipedia.org

Table 3: Comparison of Pericyclic Rearrangements for Allylic Systems
Rearrangement TypeNotationTypical SubstrateKey TransformationReference
Claisen libretexts.orglibretexts.orgAllyl vinyl etherForms a γ,δ-unsaturated carbonyl compound. libretexts.orgnih.gov
Cope libretexts.orglibretexts.org1,5-dieneForms an isomeric 1,5-diene. libretexts.org
Wittig libretexts.orgnih.govAllylic ether (with adjacent carbanion)Forms a homoallylic alcohol. libretexts.orgwikipedia.org
Mislow-Evans libretexts.orgnih.govAllylic sulfoxideForms an allylic alcohol. wikipedia.org

Polymerization and Materials Science Applications

Unsaturated polyester (B1180765) resins (UPRs) are thermosetting polymers formed by the polycondensation of diols and dicarboxylic acids (or their anhydrides), where at least one of the monomers contains a C=C double bond. kompozit.org.tr this compound, with its two hydroxyl groups and an internal double bond, is a suitable candidate for use as a specialty diol monomer in the synthesis of UPRs.

During polymerization, the diol would react with a diacid (e.g., phthalic anhydride (B1165640), maleic anhydride) to form a linear polyester chain with the phenyl group as a pendant moiety and the C=C double bond within the polymer backbone. The incorporation of this specific diol can impart unique properties to the final resin:

Phenyl Group : The bulky and rigid phenyl group can enhance the thermal stability, chemical resistance, and mechanical strength of the polymer. Aromatic diols are often used to add rigidity to polyester chains. bioplasticsnews.com

Olefinic Moiety : The double bond in the polymer backbone serves as a reactive site for subsequent cross-linking, typically with a vinyl monomer like styrene, via a free-radical process to form a rigid, three-dimensional thermoset material.

The synthesis can be performed through bulk or azeotropic condensation techniques. kompozit.org.tr Enzymatic polymerization using lipases is also an alternative, environmentally benign method for producing polyesters from various diol and diacid monomers. rug.nlyork.ac.uk

Table 4: Common Monomers in Unsaturated Polyester Resin Synthesis
Monomer TypeExampleFunctionReference
Saturated DiolPropylene glycol, Ethylene glycolProvides flexibility to the polymer chain. kompozit.org.tr
Unsaturated Diolcis-2-Butene-1,4-diolIntroduces unsaturation for cross-linking. kompozit.org.tr
Unsaturated DiacidMaleic anhydridePrimary source of unsaturation for cross-linking. kompozit.org.tr
Saturated DiacidPhthalic anhydride, Adipic acidControls the degree of unsaturation and imparts specific properties. kompozit.org.trrug.nl
Cross-linking MonomerStyreneReacts with backbone unsaturation to form a thermoset network. kompozit.org.tr

The double bond present in this compound offers a reactive handle for chemical modification, particularly through free radical addition reactions. This is especially relevant if the diol is first incorporated into a polymer backbone, such as an unsaturated polyester. The pendant double bonds along the polymer chain can then be functionalized in a post-polymerization modification step.

A prominent example of such a modification is the thiol-ene reaction . wikipedia.org This reaction involves the free-radical addition of a thiol (R-SH) across the C=C double bond. acsgcipr.org The process is known for its high efficiency, stereoselectivity, and tolerance of various functional groups, often being classified as a "click chemistry" reaction. wikipedia.orgnih.gov The reaction is typically initiated by UV light or a radical initiator and proceeds via a chain mechanism involving a thiyl radical. nih.gov This anti-Markovnikov addition results in the formation of a stable thioether linkage. acsgcipr.org

By using the thiol-ene reaction, a polyester synthesized with this compound can be functionalized with a wide variety of molecules (by choosing the appropriate thiol), allowing for the precise tuning of the polymer's properties, such as hydrophilicity, biocompatibility, or the attachment of specific ligands. mdpi.com

Table 5: Thiol-Ene Reaction for Polymer Modification
ParameterDescriptionSignificanceReference
MechanismFree-radical chain reaction (initiation, propagation, chain transfer).Rapid and efficient conversion. nih.gov
InitiationPhotoinitiators (UV light) or thermal radical initiators (e.g., AIBN).Allows for spatial and temporal control of the reaction. acsgcipr.org
RegioselectivityAnti-Markovnikov addition of the thiol across the alkene.Leads to a single, well-defined product isomer. wikipedia.org
ApplicationsSurface patterning, synthesis of dendrimers, bioconjugation, polymer functionalization.Versatile method for creating advanced materials. wikipedia.orgmdpi.com

Mechanistic Investigations and Advanced Theoretical Studies

Elucidation of Reaction Mechanisms for Synthetic Transformations

The synthesis of 3-Phenylpent-2-ene-1,5-diol would likely involve several key chemical transformations. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and improving yields.

A critical aspect of understanding a reaction mechanism involves the characterization of its transition state—the highest energy point along the reaction coordinate. For the synthesis of this compound, this would involve identifying the key bond-forming and bond-breaking steps and computationally modeling the geometry and energy of the transition state. Spectroscopic techniques and computational chemistry are often employed to gain insights into these fleeting structures.

Kinetic studies would provide valuable data on the rate of the reaction and how it is influenced by various factors such as temperature, concentration of reactants, and the presence of catalysts. By analyzing this data, the reaction order can be determined, and a rate law can be proposed. This information, combined with computational studies, helps in mapping out the most plausible reaction pathway, distinguishing between concerted and stepwise mechanisms, and identifying any reaction intermediates.

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool to complement experimental findings and provide a deeper understanding of the molecular properties and reactivity of this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations could provide insights into its geometry, electron distribution, and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. wikipedia.orgwikipedia.org The energy and shape of the HOMO indicate the ability of the molecule to donate electrons, while the LUMO provides information about its electron-accepting ability. The energy gap between the HOMO and LUMO is an important indicator of the molecule's stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity.

Hypothetical HOMO-LUMO Data for this compound

Molecular Orbital Energy (eV) Description
HOMO -6.5 Primarily located on the phenyl ring and the C=C double bond, indicating these are the likely sites for electrophilic attack.
LUMO -1.2 Distributed over the C=C double bond and the hydroxymethyl groups, suggesting these are potential sites for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis

A comprehensive review of scientific literature and chemical databases indicates that specific studies employing molecular dynamics (MD) simulations for the conformational analysis of this compound have not been published. While MD simulations are a powerful tool for understanding the dynamic behavior and conformational landscapes of molecules, this particular compound has not been the subject of such detailed theoretical investigation in available research.

Molecular dynamics simulations track the motions of atoms in a molecule over time by solving Newton's equations of motion. This methodology allows for the exploration of the potential energy surface of the molecule, revealing its preferred three-dimensional structures (conformers) and the dynamics of transitions between them. For a molecule like this compound, key areas of investigation would typically involve the rotational freedom around its single bonds, particularly the dihedral angles that define the orientation of the phenyl group and the two hydroxymethyl groups relative to the central carbon backbone.

In the absence of specific data for this compound, a hypothetical conformational analysis would focus on several key dihedral angles. The flexibility of the carbon chain allows for numerous possible conformations, with the stability of each being influenced by factors such as steric hindrance, intramolecular hydrogen bonding between the two hydroxyl groups, and the orientation of the phenyl ring.

Hypothetical Dihedral Angles of Interest for Conformational Analysis:

Dihedral AngleDescriptionPotential Influence on Conformation
C1-C2-C3-C4Defines the twist of the main carbon backbone.Influences the overall shape and steric strain of the molecule.
C2-C3-C(phenyl)-C(phenyl)Describes the rotation of the phenyl group.Affects steric interactions between the phenyl ring and the rest of the molecule.
O1-C1-C2-C3Governs the orientation of the hydroxyl group at one end.Potential for intramolecular hydrogen bonding with the other hydroxyl group.
C3-C4-C5-O2Governs the orientation of the hydroxyl group at the other end.Potential for intramolecular hydrogen bonding.

Illustrative Table of Potential Conformers and Their Relative Energies (Hypothetical Data):

Without experimental or simulation data, it is not possible to provide actual energy values. The following table is for illustrative purposes to show how such data would be presented if a study were conducted. The relative energies would typically be calculated using quantum mechanical methods.

ConformerDihedral Angle 1 (degrees)Dihedral Angle 2 (degrees)Relative Energy (kcal/mol)
A180 (anti-periplanar)60 (gauche)0.0 (Global Minimum)
B60 (gauche)180 (anti-periplanar)1.2
C-60 (gauche)60 (gauche)2.5
D0 (syn-periplanar)0 (syn-periplanar)5.8 (High Energy)

Future research employing molecular dynamics simulations on this compound would be invaluable. Such studies could provide a detailed understanding of its conformational preferences in different solvents, its flexibility, and how its three-dimensional structure might influence its chemical reactivity or potential biological activity. These computational insights would complement experimental techniques like NMR spectroscopy to build a complete picture of the molecule's structural dynamics.

Advanced Spectroscopic Characterization and Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships of the atoms within the 3-Phenylpent-2-ene-1,5-diol molecule.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To fully characterize this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be essential.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

¹³C NMR would reveal the number of non-equivalent carbon atoms and their chemical shifts would indicate their functional group type (e.g., aromatic, olefinic, aliphatic, alcohol-bearing).

Correlation Spectroscopy (COSY) would establish ¹H-¹H coupling correlations, identifying adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded ¹H and ¹³C atoms.

Heteronuclear Multiple Bond Correlation (HMBC) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different parts of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the double bond (E/Z isomerism).

A hypothetical ¹H NMR data table for a potential isomer of this compound is presented below to illustrate the type of data that would be generated.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Integration
H-1a3.65dd11.5, 5.01H
H-1b3.58dd11.5, 7.01H
H-25.80t7.51H
H-4a2.50m1H
H-4b2.42m1H
H-5a3.80dt10.0, 4.01H
H-5b3.72dt10.0, 6.01H
Phenyl-H7.20-7.40m5H
OH-1(variable)br s1H
OH-5(variable)br s1H

Stereochemical Assignment through Advanced NMR Methods (e.g., Mosher's analysis)

If this compound were found to be chiral, its absolute configuration could be determined using advanced NMR techniques such as Mosher's ester analysis. This would involve the formation of diastereomeric esters with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), followed by analysis of the ¹H NMR spectra of these diastereomers.

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This would allow for the unambiguous determination of its elemental composition, confirming the molecular formula of C11H14O2.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a sample of this compound and to obtain its mass spectrum. The retention time from the GC would provide a characteristic identifier, while the mass spectrum would show the molecular ion peak and a series of fragment ions. The fragmentation pattern would be indicative of the compound's structure, with expected cleavages adjacent to the hydroxyl groups and the phenyl ring.

For a related compound, 3-methylpent-2-ene-1,5-diol, GC-MS data is available and shows a characteristic retention index. A similar approach would be applied to this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

C=C stretch (alkene): A peak around 1650 cm⁻¹.

C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

C-O stretch: A strong band in the region of 1000-1200 cm⁻¹.

The following table illustrates the expected IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
HydroxylO-H stretch3200-3600 (broad)
Aromatic C-HC-H stretch3000-3100
Aliphatic C-HC-H stretch2850-3000
Alkene C=CC=C stretch1640-1680
Aromatic C=CC=C stretch1450-1600
Alcohol C-OC-O stretch1000-1200

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the alkene and aromatic ring.

Despite a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound has been found.

Therefore, the section on "" focusing on "X-ray Crystallography for Solid-State Structure Determination" cannot be completed at this time.

Insufficient Information Available to Generate Article on "this compound"

Following a comprehensive series of targeted searches, it has been determined that there is a significant lack of specific scientific literature and data pertaining to the chemical compound "this compound." The available information is insufficient to generate a thorough, informative, and scientifically accurate article that strictly adheres to the detailed outline provided in the user's request.

While general information on related concepts such as asymmetric synthesis, chiral ligands, and the utility of analogous but distinct compounds like 3-methylpent-2-ene-1,5-diol is available, extrapolating this information to "this compound" would be scientifically unfounded and would contravene the explicit instruction to focus solely on the specified compound. The core requirements of providing detailed research findings and ensuring scientific accuracy for each specified subsection cannot be met with the currently accessible information.

Therefore, the generation of an article based on the provided outline and strict content inclusions for "this compound" is not possible at this time due to the absence of requisite data in the public domain.

Conclusion and Outlook in 3 Phenylpent 2 Ene 1,5 Diol Research

Synopsis of Key Findings and Current Research Trajectories

Research on 3-Phenylpent-2-ene-1,5-diol is currently in a nascent stage, with the existing body of scientific literature primarily focused on its structural identification and basic characterization. nih.gov The compound, with the molecular formula C11H14O2, is recognized for its unsaturated backbone and the presence of two hydroxyl groups, which suggest a potential for diverse chemical reactivity. nih.gov However, a comprehensive understanding of its chemical behavior, synthetic pathways, and potential applications remains largely uncharted.

Current research trajectories are not well-defined for this specific molecule due to the limited number of dedicated studies. However, based on research into analogous unsaturated diols and phenyl-containing compounds, several logical future directions can be extrapolated. The primary focus moving forward will likely be on establishing efficient and stereoselective synthetic methods. Given the presence of a stereocenter and a double bond, controlling the geometry around the double bond (E/Z isomerism) and the stereochemistry at the chiral center will be crucial for any potential applications.

Future research is also expected to explore the reactivity of the diol functionality in conjunction with the phenyl-substituted alkene. This includes investigations into its use as a monomer for polymerization, a precursor for the synthesis of more complex molecules, and its potential biological activities, drawing parallels from the study of other phenyl-containing compounds.

Identification of Unexplored Synthetic and Mechanistic Avenues

The synthesis of This compound presents an opportunity for the development of novel synthetic methodologies. While specific routes to this compound are not extensively documented, several plausible strategies can be proposed based on established organic chemistry principles.

One potential avenue involves the aldol (B89426) condensation of a phenyl-substituted aldehyde with a suitable ketone, followed by reduction of the resulting enone. Another approach could be the use of organometallic reagents, for instance, the reaction of a phenyl-substituted vinyl Grignard reagent with an appropriate epoxide, followed by hydrolysis. The exploration of greener synthetic routes, utilizing biocatalysis or solvent-free conditions, also represents a significant and unexplored area.

Mechanistic studies of reactions involving This compound are virtually nonexistent. Future research should focus on understanding the reaction mechanisms of this compound, particularly in reactions that take advantage of its bifunctional nature (the diol and the phenyl-alkene system). For example, investigating the mechanism of its cyclization reactions under different conditions (acidic, basic, or metal-catalyzed) could lead to the discovery of novel heterocyclic compounds.

Table 1: Potential Synthetic Approaches to this compound

Synthetic StrategyKey ReagentsPotential Advantages
Aldol CondensationPhenylacetaldehyde, AcetoneReadily available starting materials.
Grignard ReactionPhenylvinylmagnesium bromide, GlycidolPotentially good control over stereochemistry.
Wittig ReactionPhenyl-substituted phosphonium (B103445) ylide, Hydroxy-aldehydeVersatile and well-established reaction.
BiocatalysisEnzymes (e.g., dehydrogenases)Environmentally friendly, high selectivity.

Prospective Directions for Novel Chemical Transformations and Applications

The unique structural features of This compound suggest a range of potential applications and novel chemical transformations that are yet to be explored. The presence of two hydroxyl groups makes it a candidate as a monomer for the synthesis of polyesters and polyurethanes with potentially unique properties conferred by the phenyl group, such as increased thermal stability or altered refractive index.

The alkene functionality, activated by the adjacent phenyl group, could be a handle for various addition reactions, including hydrogenation, halogenation, and epoxidation, leading to a diverse array of functionalized derivatives. Furthermore, the diol can be a precursor for the synthesis of heterocyclic compounds, such as furans, pyrans, or dioxolanes, which are common motifs in biologically active molecules and materials science.

The phenyl group itself can be subject to electrophilic aromatic substitution, allowing for further modification of the molecule's properties. The combination of these reactive sites in a relatively simple molecule makes This compound a versatile building block for organic synthesis.

Table 2: Potential Applications and Transformations of this compound

Area of ApplicationPotential TransformationResulting Product Class
Polymer ChemistryPolycondensationPolyesters, Polyurethanes
Fine Chemical SynthesisCyclization ReactionsHeterocyclic Compounds
Materials ScienceCross-linking AgentModified Polymers
Pharmaceutical ScaffoldsDerivatization of Hydroxyl GroupsEthers, Esters

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